

Application Note: Quantitative Analysis of Urinary Acylglycines by LC-MS/MS

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Compound of Interest

Compound Name: Suberylglycine-d4

Cat. No.: B12418644

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Introduction

Acylglycines are glycine conjugates of acyl-CoA species that serve as important biomarkers for the diagnosis and monitoring of various inborn errors of metabolism (IEMs), including organic acidemias and fatty acid oxidation disorders.[1][2][3][4][5] When the normal metabolic pathways of amino acids and fatty acids are disrupted due to enzyme deficiencies, specific acyl-CoA intermediates accumulate. These are subsequently conjugated with glycine and excreted in the urine at elevated concentrations. The quantitative analysis of the urinary acylglycine profile provides a valuable diagnostic tool for clinicians, often complementing organic acid and acylcarnitine analyses.

This application note describes a robust and sensitive method for the quantification of a panel of urinary acylglycines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a simple sample preparation procedure and offers high specificity and throughput, making it suitable for clinical research and diagnostic settings.

Clinical Significance

Elevated levels of specific acylglycines in urine are indicative of particular metabolic disorders. For instance:

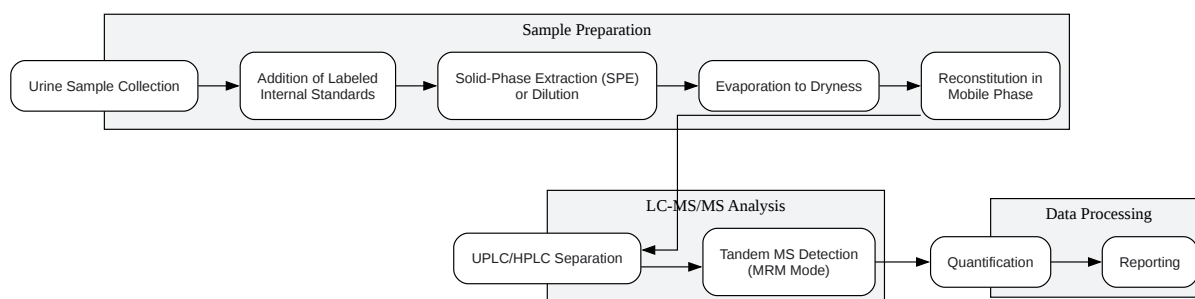
- Isovalerylglycine is a key marker for Isovaleric Acidemia.
- 3-Methylcrotonylglycine is elevated in 3-Methylcrotonyl-CoA Carboxylase Deficiency.

- Tiglylglycine is associated with disorders of isoleucine catabolism.
- Hexanoylglycine and Suberylglycine are markers for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency.

A comprehensive acylglycine profile can, therefore, aid in the differential diagnosis of various IEMs.

Experimental Workflow

The overall experimental workflow for the analysis of urinary acylglycines is depicted below. It involves urine sample collection, the addition of internal standards, a sample clean-up step, and subsequent analysis by LC-MS/MS.



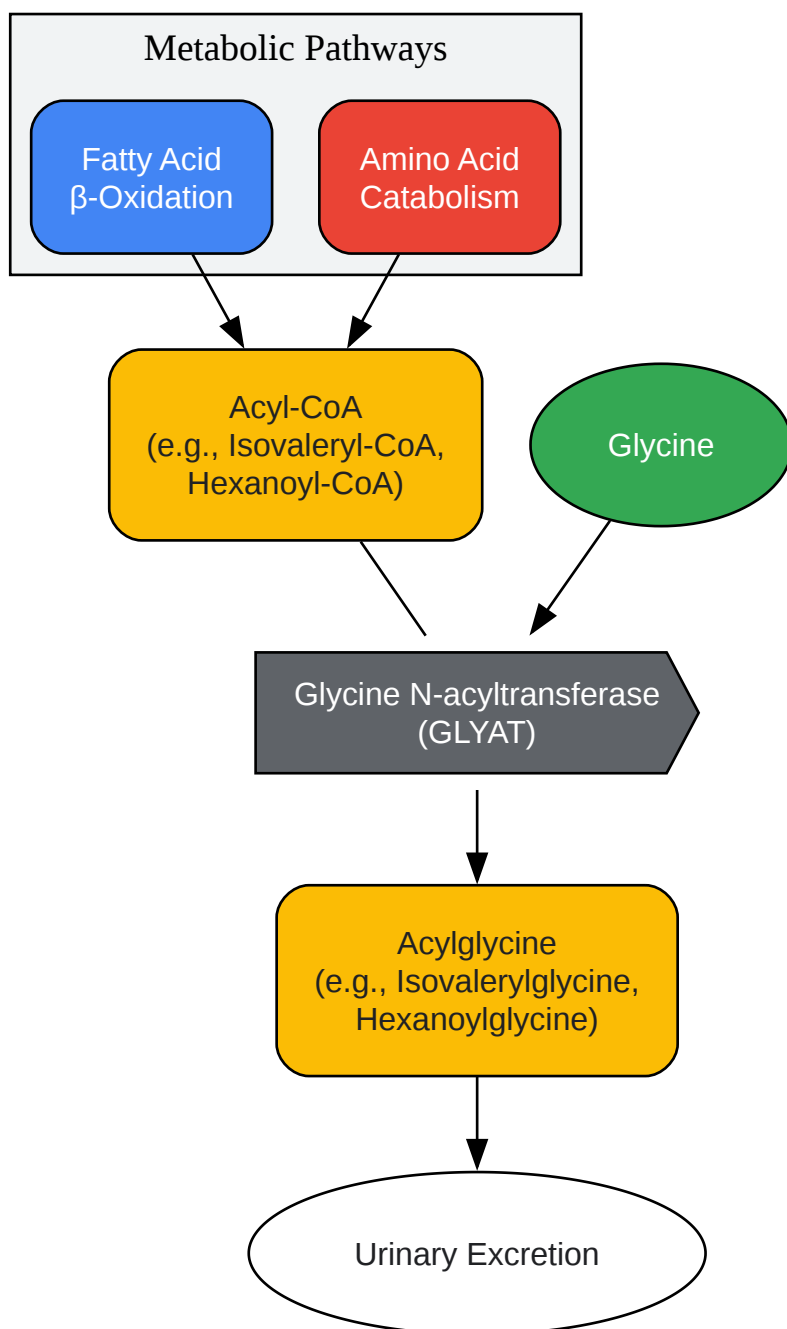
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Caption: Experimental workflow for urinary acylglycine analysis.

Metabolic Pathway of Acylglycine Formation

Acylglycines are formed through the conjugation of acyl-CoA molecules with glycine, a reaction catalyzed by glycine N-acyltransferase (GLYAT). This pathway serves as a detoxification

mechanism to mitigate the accumulation of potentially toxic acyl-CoA species.



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Caption: Formation and excretion of acylglycines.

Detailed Protocols

Materials and Reagents

- Acylglycine standards (e.g., isovalerylglycine, 3-methylcrotonylglycine, etc.)
- Stable isotope-labeled internal standards (e.g., d₂-glycine conjugates)
- Methanol, Acetonitrile, Water (LC-MS grade)
- Formic Acid
- Solid-Phase Extraction (SPE) cartridges (if applicable)
- Urine collection containers

Sample Preparation Protocol (SPE Method)

This protocol is adapted from methods utilizing solid-phase extraction for sample clean-up.

- Thaw frozen urine samples at room temperature and vortex to mix.
- Centrifuge at 4000 rpm for 5 minutes to pellet any precipitate.
- To 100 µL of supernatant, add 10 µL of the internal standard working solution.
- Acidify the sample by adding 500 µL of 0.1 M HCl.
- Condition an anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
- Load the acidified urine sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.
- Elute the acylglycines with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid).

- Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Protocol (Dilution Method)

For a simpler and higher throughput approach, a "dilute-and-shoot" method can be employed.

- Thaw frozen urine samples at room temperature and vortex to mix.
- Centrifuge at 4000 rpm for 5 minutes.
- Dilute 50 μ L of the urine supernatant with 450 μ L of the internal standard solution (prepared in the initial mobile phase).
- Vortex to mix.
- Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

The following are typical starting parameters. Optimization will be required for specific instruments and columns.

Parameter	Typical Setting
LC System	UPLC or HPLC system
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	Start at 5% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, return to initial conditions, and equilibrate.
Flow Rate	0.3 - 0.5 mL/min
Column Temperature	40°C
Injection Volume	5 - 10 µL
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Detection Mode	Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for urinary acylglycine analysis reported in the literature.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

Analyte	Linearity Range (nM)	LLOQ (nM)	Reference
Acetylglycine	1.0 - 500	1 - 5	
Propionylglycine	1.0 - 500	1 - 5	
Isobutyrylglycine	1.0 - 500	1 - 5	
Butyrylglycine	1.0 - 500	1 - 5	
3-Methylcrotonylglycine	1.0 - 500	1 - 5	
Isovalerylglycine	1.0 - 500	1 - 5	
Hexanoylglycine	1.0 - 500	1 - 5	
Suberylglycine	1.0 - 500	1 - 5	

Table 2: Precision and Accuracy

Method Performance Metric	Reported Value	Reference
Within-run Imprecision (CV)	< 10%	
Between-run Imprecision (CV)	< 10%	
Accuracy (Relative Error)	< 15%	
Mean Recoveries	90.2 - 109.3%	
Linearity (r^2)	> 0.99	

Data Analysis

Quantification is performed by constructing a calibration curve for each analyte using the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard. The concentration of each acylglycine in the unknown urine samples is then calculated from this curve. Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantitative analysis of acylglycines in urine. This method is a powerful tool for the diagnosis and monitoring of inborn errors of metabolism, offering high throughput and requiring minimal sample preparation. The use of stable isotope-labeled internal standards ensures high accuracy and precision in quantification.

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